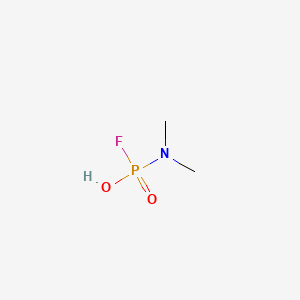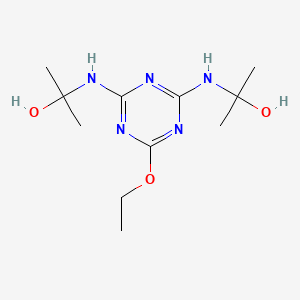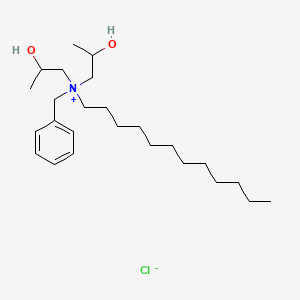
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants, antiseptics, and preservatives. The compound’s molecular formula is C25H46NO2.Cl, and it is recognized for its effectiveness against a wide range of microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyldodecylbis(2-hydroxypropyl)ammonium chloride typically involves the reaction of dodecylamine with benzyl chloride, followed by the addition of 2-hydroxypropyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield of the final product, which is then purified and packaged for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound is employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: It is used in the formulation of antiseptics and disinfectants for medical equipment and surfaces.
Mecanismo De Acción
The antimicrobial action of benzyldodecylbis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .
Comparación Con Compuestos Similares
Similar Compounds
Benzylbis(2-hydroxypropyl)tetradecylammonium chloride: Similar in structure but with a longer alkyl chain.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges
Uniqueness
Benzyldodecylbis(2-hydroxypropyl)ammonium chloride is unique due to its specific combination of benzyl and dodecyl groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with microbial cell membranes and makes it highly effective as an antimicrobial agent .
Propiedades
Número CAS |
65059-91-8 |
|---|---|
Fórmula molecular |
C25H46ClNO2 |
Peso molecular |
428.1 g/mol |
Nombre IUPAC |
benzyl-dodecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C25H46NO2.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-26(20-23(2)27,21-24(3)28)22-25-17-14-13-15-18-25;/h13-15,17-18,23-24,27-28H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
DMKGBWJRTCHMCP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


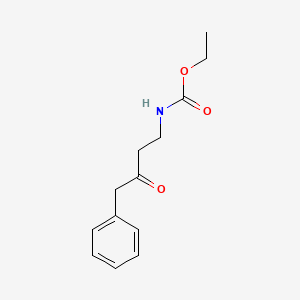
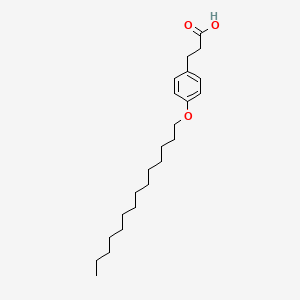
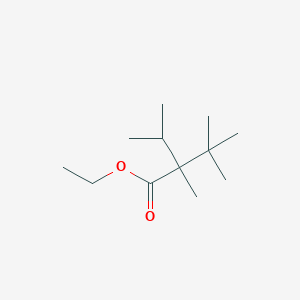

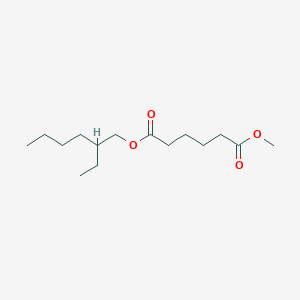
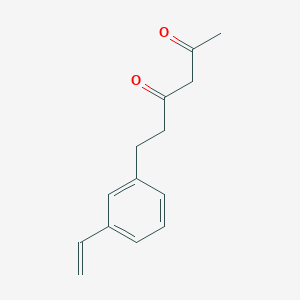
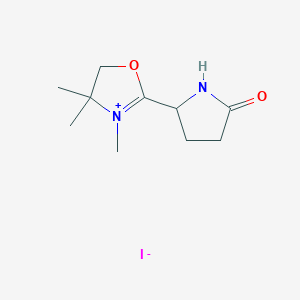

![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
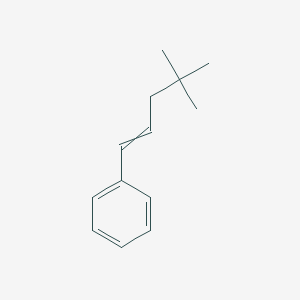
![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

